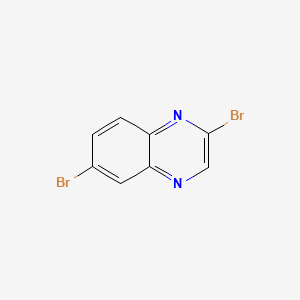

2,6-Dibromoquinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dibromoquinoxaline is a chemical compound with the molecular formula C8H4Br2N2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2,6-Dibromoquinoxaline and its derivatives often involves transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization . For instance, the Ackermann research group proposed a method for the synthesis of fused indole derivatives from secondary amines and 2,3-dibromoquinoxaline, using a one-pot Buchwald–Hartwig amination followed by a direct Pd-catalyzed С–Н bond functionalization .Molecular Structure Analysis

The molecular structure of 2,6-Dibromoquinoxaline is characterized by the presence of two bromine atoms attached to the quinoxaline ring .Chemical Reactions Analysis

In the synthesis of indoloquinoxaline and its analogs, cross-coupling reactions have been prominently used over the last decade . A research group from India proposed a new, effective route for obtaining a broad range of biologically active N-substituted 6Н-indolo[2,3-b]quinoxalines in up to 98% yields by Ru(II)-catalyzed tandem ortho-С–Н functionalization reactions of 2-arylquinoxalines .Applications De Recherche Scientifique

Electronics and Photonics : 2,6-Dibromoquinoxaline is used in the preparation of π-conjugated polyquinoxalines, which are important for their electrically conducting properties and potential application in light-emitting diodes (LEDs). These polymers exhibit strong fluorescence and can be used in blue-green light emitting diodes, indicating their significance in the field of electronics and photonics (Yamamoto et al., 1996).

Environmental Toxicology : The combination of 2,6-Dibromohydroquinone, a metabolite of 2,6-Dibromoquinoxaline, and Cu(II) can induce synergistic DNA damage. This finding is significant in understanding the environmental and biological impacts of brominated phenolic pollutants (Shao et al., 2016).

Material Science : The chemical and electrochemical dehalogenation of 2,6-Dibromoquinoxaline leads to the formation of poly(quinoxaline-2,6-diyl) with strong electron-accepting properties. This has implications for material science, particularly in the development of new materials with advanced electrical properties (Saito et al., 1993).

Biodegradation and Environmental Health : The biodegradation of compounds related to 2,6-Dibromoquinoxaline, such as 2,6-dibromo-4-nitrophenol, by specific bacterial strains is an area of research that has implications for environmental health and pollution control (Min et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

2,6-dibromoquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDROOZZFHGBQAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680952 |

Source

|

| Record name | 2,6-Dibromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromoquinoxaline | |

CAS RN |

175858-10-3 |

Source

|

| Record name | 2,6-Dibromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

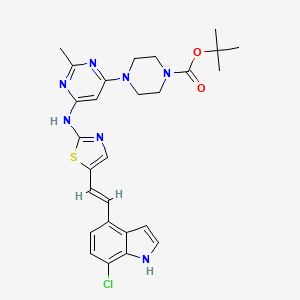

![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B599304.png)